molecular formula C11H12O2 B169870 Methyl 4-cyclopropylbenzoate CAS No. 148438-03-3

Methyl 4-cyclopropylbenzoate

Cat. No. B169870
CAS RN: 148438-03-3
M. Wt: 176.21 g/mol
InChI Key: AZIWZLOGNAEWLR-UHFFFAOYSA-N
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Description

Methyl 4-cyclopropylbenzoate is a chemical compound with the CAS Number: 148438-03-3 and a molecular weight of 176.22 . It is a liquid at room temperature . The compound is used for research and development purposes .

Scientific Research Applications

Scientific Research Applications

  • Structural Analysis and Computational Calculations :

    • Methyl 4-hydroxybenzoate, a related compound, has been analyzed using X-ray crystallography and Hirshfeld surface analysis. Computational methods, including Density Functional Theory (DFT), have been applied to understand its pharmaceutical activities (Sharfalddin et al., 2020).
  • Chemical Synthesis and Transformation :

    • Studies have explored the transformation of 2-Cyclopropylbenzoic acids into various cyclic ions, indicating their potential in synthesizing different organic compounds (Mochalov et al., 1998).
  • Environmental and Health Monitoring :

    • Techniques like HPLC-MS/MS have been developed to measure concentrations of methyl paraben (a related compound) in human milk, showing the importance of such compounds in environmental and health monitoring (Ye et al., 2008).
  • Agricultural Applications :

    • Methyl 2-benzimidazole carbamate, another related compound, is used in agriculture for fungal disease control. Its encapsulation in nanoparticles shows reduced toxicity and modified release profiles, highlighting its agricultural importance (Campos et al., 2015).
  • Neuroprotective Effects :

    • Methyl 3,4-dihydroxybenzoate has been studied for its neuroprotective effects against oxidative damage, suggesting potential therapeutic applications (Cai et al., 2016).
  • Synthesis of Metal-Organic Complexes :

    • Research on the synthesis of silver N-heterocyclic carbene complexes, using methylated imidazolium salts, indicates potential applications in creating antimicrobial agents (Hindi et al., 2008).
  • Exploration of Stability and Reactivity :

    • Computational studies on rhodium-catalyzed cyclopropanation using methyl phenyldiazoacetate provide insights into the selectivity and stability of certain organic reactions (Hansen et al., 2009).
  • Sensor Development for Detection :

    • An electrochemical sensor based on a molecularly imprinted polymer has been developed for detecting methyl paraben, showcasing the significance in analytical chemistry (Soysal, 2021).
  • Fluorimetric Determination for Foodstuff Preservation :

    • α-Cyclodextrin enhanced fluorimetric determination methods have been developed for the analysis of methyl paraben, a foodstuff preservative (Sánchez et al., 1994).
  • Simultaneous Analysis in Food Products :

    • A method using HPLC–MS/MS has been established for analyzing various parabens in food, highlighting the importance of such compounds in food safety and preservation (Cao et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules to exert its effects. This is typically relevant for biologically active compounds such as drugs. As Methyl 4-cyclopropylbenzoate is used for research and development purposes , its mechanism of action may not be well-defined or relevant.

properties

IUPAC Name

methyl 4-cyclopropylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11(12)10-6-4-9(5-7-10)8-2-3-8/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIWZLOGNAEWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470137
Record name Methyl 4-cyclopropylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyclopropylbenzoate

CAS RN

148438-03-3
Record name Methyl 4-cyclopropylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 1-L three neck round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a solution mixture of ZnBr2 (41.5 g, 184 mmol) and tetrahydrofuran (500 mL). The mixture was cooled to 0° C., then cyclopropylmagnesium bromide (2 M in THF) (92 mL, 184 mmol) was added drop-wise with stirring over 30 min. The mixture was then cooled to −40° C. and Pd(dppf)Cl2 (3.00 g, 4.1 mmol) was added portion-wise over 1 min. Methyl 4-bromobenzoate (10.0 g, 46.50 mmol) in THF (50 mL) was added drop-wise over 30 min at -40° C. The resulting mixture was allowed to warm to room temperature and stirred overnight. The reaction was then carefully quenched by the addition of aqueous NH4Cl (sat., 500 mL). The mixture was extracted with ethyl acetate (3×300 mL) and the combined organic layers were washed with brine (3×300 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with petroleum ether as the eluent to yield 8.87 g (crude) of the title compound as a yellow oil.
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
41.5 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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